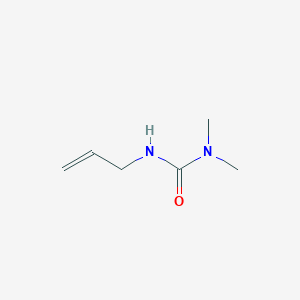

N,N-Dimethyl-N'-prop-2-en-1-ylurea

Description

Properties

CAS No. |

89607-25-0 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1,1-dimethyl-3-prop-2-enylurea |

InChI |

InChI=1S/C6H12N2O/c1-4-5-7-6(9)8(2)3/h4H,1,5H2,2-3H3,(H,7,9) |

InChI Key |

NBEDPQIHKNWMNS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NCC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

$$

\text{Dimethylurea} + \text{Allyl Halide (X = Cl, Br)} \xrightarrow{\text{Base}} \text{N,N-Dimethyl-N'-prop-2-en-1-ylurea}

$$

Key Details

- Precursors : Dimethylurea and allyl halides (e.g., allyl chloride or bromide).

- Conditions :

- Mechanism : Nucleophilic substitution (SN2) at the allylic halide by the dimethylurea nitrogen.

- Yield : 30–70%, depending on stoichiometry and purification methods.

- Purification : Chromatography (TLC, HPLC) or recrystallization.

Data Summary

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 50–120°C | |

| Reaction Time | 4–24 hours | |

| Allyl Halide | Allyl chloride, bromide | |

| Solvent | DMF, DMSO, H₂O | |

| Yield | 30–70% |

Direct Coupling of Allylamine with Dimethylcarbamoyl Chloride

Reaction Scheme

$$

\text{Dimethylcarbamoyl Chloride} + \text{Allylamine} \xrightarrow{\text{Base}} \text{this compound}

$$

Key Details

Data Summary

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 0–25°C | |

| Reaction Time | 1–6 hours | |

| Solvent | CH₂Cl₂, THF | |

| Base | Triethylamine | |

| Yield | 50–85% |

Transalkylation of N,N'-Dimethylurea with Allyl Alcohol

Reaction Scheme

$$

\text{N,N'-Dimethylurea} + \text{Allyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound}

$$

Key Details

Data Summary

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 80–100°C | |

| Catalyst | H₂SO₄, BF₃·Et₂O | |

| Solvent | Toluene, xylene | |

| Yield | 40–60% |

Microwave-Assisted Synthesis

Key Details

Data Summary

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 100–150°C | |

| Irradiation Power | 100–300 W | |

| Reaction Time | 10–30 minutes | |

| Yield | 70–80% |

Comparative Analysis of Methods

| Method | Yield Range | Temperature Range | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation with Allyl Halides | 30–70% | 50–120°C | Scalable, simple setup | Moderate yields, halide waste |

| Carbamoyl Chloride Route | 50–85% | 0–25°C | High purity, minimal side products | Cost of carbamoyl chloride |

| Transalkylation with Alcohol | 40–60% | 80–100°C | Avoids halides | Competing dehydration reactions |

| Microwave-Assisted | 70–80% | 100–150°C | Rapid, energy-efficient | Specialized equipment required |

Mechanistic Insights

- Steric Effects : The allyl group’s sp² hybridization minimizes steric hindrance during nucleophilic attack.

- Solvent Polarity : Polar solvents (DMF, DMSO) stabilize transition states in SN2 pathways.

- Byproduct Formation : Competing N-allylation or over-alkylation is mitigated by controlled stoichiometry.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-prop-2-en-1-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of N,N-dimethyl-N’-prop-2-en-1-ylurea oxide.

Reduction: Formation of N,N-dimethyl-N’-prop-2-en-1-ylamine.

Substitution: Formation of various substituted ureas depending on the substituent used.

Scientific Research Applications

N,N-Dimethyl-N’-prop-2-en-1-ylurea has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Allyl vs. Ethyl vs. Nitroso Groups

N,N-Dimethyl-N′-ethylurea

- Structure : Ethyl group instead of allyl at the N'-position.

- Reactivity : Lacks the allyl group’s conjugated double bond, reducing its capacity for addition or cycloaddition reactions.

- Applications : Used in synthesizing isothiocyanates from primary amines and carbon disulfide at mild temperatures .

- Stability : More stable than allyl-substituted analogs due to the absence of reactive unsaturation.

1-Allyl-1-nitrosourea (Nitrosoallylurea)

- Structure: Nitroso (-NO) group replaces the dimethylamine moiety.

- Reactivity: The nitroso group confers alkylating properties, making it useful in biochemical applications (e.g., DNA crosslinking). However, nitroso compounds are often mutagenic or carcinogenic .

Thiourea, N,N-di-2-propen-1-yl

- Structure : Sulfur replaces the carbonyl oxygen, with two allyl groups on nitrogen.

- Reactivity : Thioureas exhibit stronger hydrogen-bonding capacity and nucleophilicity, enabling roles in catalysis or metal coordination. The allyl groups allow thiol-ene click chemistry .

- Applications : Intermediate in polymer chemistry and ligand design.

Functional Group Variations: Urea vs. Thiourea

- Electronic Effects : The carbonyl group in ureas is less polarizable than the thiocarbonyl group in thioureas, affecting solubility and reactivity.

- Hydrogen Bonding : Thioureas form stronger hydrogen bonds (e.g., in anion recognition) due to sulfur’s larger atomic radius .

- Stability : Ureas are generally more hydrolytically stable than thioureas under acidic conditions.

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-N'-prop-2-en-1-ylurea, and how is purity validated?

The compound is synthesized via nucleophilic substitution or condensation reactions between allylamine and dimethylurea derivatives. Key steps include refluxing in aprotic solvents (e.g., DMF or acetonitrile) with catalysts like triethylamine. Purity is validated using 1H/13C NMR to confirm substituent integration and mass spectrometry (MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 157.1) . Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s electronic properties?

UV-Vis spectroscopy identifies π→π* and n→π* transitions, with absorption maxima sensitive to solvent polarity (e.g., ~250 nm in cyclohexane vs. redshift in DMSO) . Fluorescence spectroscopy detects intramolecular charge transfer (ICT) states, though non-emissive behavior may occur in polar solvents due to solvent relaxation effects . FT-IR confirms functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹ and allyl C=C at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can intramolecular charge transfer (ICT) dynamics in this compound be experimentally and computationally analyzed?

- Experimental : Use time-resolved fluorescence spectroscopy to measure ICT lifetimes. Solvatochromic shifts in absorption/emission spectra across solvents (e.g., cyclohexane vs. DMSO) reveal dipole moment changes during excitation .

- Computational : Perform DFT calculations (B3LYP/6-31G* level) to model ground (S₀) and excited (S₁) states. Analyze frontier molecular orbitals (HOMO-LUMO) to map charge redistribution and compare with experimental Stokes shifts .

Q. How should researchers resolve contradictions in fluorescence quantum yield data across solvents?

Contradictions arise from competing non-radiative decay pathways (e.g., twisted intramolecular charge transfer, TICT). To address this:

- Measure temperature-dependent fluorescence to assess activation energy barriers for TICT .

- Compare with analogous urea derivatives (e.g., fenuron or isoproturon) to identify structural influences on ICT efficiency .

- Validate using transient absorption spectroscopy to track ultrafast relaxation processes (<1 ps) .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature?

- Kinetic studies : Incubate the compound in buffered solutions (pH 2–12) at 25–80°C. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water) and diode-array detection .

- Mechanistic insights : Use LC-MS/MS to identify degradation products (e.g., hydrolysis to allylamine or dimethylurea). Compare with stability data from structurally related herbicides (e.g., isoproturon) to infer degradation pathways .

Q. How can researchers design experiments to probe the compound’s reactivity in cross-coupling or polymerization reactions?

- Cross-coupling : React with aryl halides under Pd-catalyzed conditions (e.g., Suzuki-Miyaura). Monitor via in-situ NMR to detect urea-allyl intermediate formation .

- Polymerization : Initiate radical polymerization using AIBN. Characterize polymer molecular weight via GPC and confirm incorporation of the urea moiety using XPS or solid-state NMR .

Methodological Considerations

- Data validation : Replicate experiments in triplicate and include controls (e.g., solvent-only samples for fluorescence studies) .

- Computational rigor : Benchmark DFT results against higher-level methods (e.g., MP2) or experimental crystal structures if available .

- Ethical compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., allylamine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.